2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine
Description
Structure and Synthesis:
This compound belongs to the triazole class, characterized by a pyrazine ring fused to a 1,2,4-triazole core. Key structural features include:
- 4-Methyl substituent on the triazole ring.
- (2E)-3-Phenylprop-2-en-1-yl sulfanyl group at position 5 of the triazole.
- Pyrazine ring at position 3, contributing to electron-deficient aromatic properties.
The synthesis involves alkylation of triazole precursors under controlled conditions (e.g., DMF or ethanol as solvents, 60–80°C), followed by purification via column chromatography . Characterization relies on NMR, mass spectrometry, and X-ray crystallography (using SHELX software for structural refinement) .
Properties
IUPAC Name |
2-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c1-21-15(14-12-17-9-10-18-14)19-20-16(21)22-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTORESXYKRJHH-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then fused with the pyrazine ring. The phenylprop-2-en-1-yl group is introduced through a substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acetic acid (CH3COOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The phenylprop-2-en-1-yl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₁₇H₁₄N₆S.
- Reactivity : The sulfanyl group participates in nucleophilic substitutions, while the triazole and pyrazine rings enable π-π stacking and hydrogen bonding, critical for biological interactions.
The following table compares the target compound with structurally related triazole derivatives, highlighting differences in substituents, biological activities, and applications:
| Compound Name | Core Structure | Key Substituents | Biological Activity | References |
|---|---|---|---|---|
| Target Compound : 2-(4-Methyl-5-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-Triazol-3-yl)Pyrazine | 1,2,4-Triazole + Pyrazine | - 4-Methyl - (2E)-3-Phenylprop-2-en-1-yl sulfanyl |
Potential anticancer, antimicrobial (inferred) | |
| 2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(1E)-1-(Pyridin-4-yl)Ethylidene]Acetohydrazide | 1,2,4-Triazole + Hydrazide | - 3,4,5-Trimethoxyphenyl - Pyridinyl hydrazone |
Anticancer (in vitro) | |
| 2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(1E)-1-(Pyridin-3-yl)Ethylidene]Acetohydrazide | 1,2,4-Triazole + Hydrazide | - 4-Chlorophenyl - Pyridinyl hydrazone |
Antimicrobial | |
| Methyl 4-[({[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate | 1,2,4-Triazole + Benzoate | - 4-Chlorophenyl - 4-Methoxyphenyl |
Anti-inflammatory | |
| ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE | 1,2,4-Triazole + Piperazine | - Furan-2-yl - Piperazine-carboxylate |
Antifungal |
Key Structural and Functional Differences :
Sulfanyl vs. Sulfonyl Groups: Unlike sulfonyl-containing analogs (e.g., thiophene-2-sulfonyl piperazine derivatives), the sulfanyl group in the target compound offers greater nucleophilic reactivity .
Substituent Effects :
- The (2E)-3-phenylprop-2-en-1-yl group introduces rigidity and planar geometry, improving membrane permeability compared to bulkier substituents like 3,4,5-trimethoxyphenyl .
- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient nature may increase metabolic stability relative to pyridine-containing analogs .
Biological Activity Trends :
- Compounds with chlorophenyl substituents (e.g., ) show stronger antimicrobial activity, while methoxyphenyl groups (e.g., ) correlate with anti-inflammatory effects.
- Piperazine-linked derivatives (e.g., ) exhibit CNS-targeted activity, absent in the target compound.
Biological Activity
The compound 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a pyrazine ring, a triazole moiety, and a phenylpropene side chain that may contribute to its biological properties.
Research indicates that triazole derivatives often exert their effects through multiple mechanisms:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, acting by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism may also extend to bacterial infections.
- Anticancer Properties : Some studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting specific signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | Induction of apoptosis in melanoma | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Anticancer Activity
A study focused on a related triazole derivative demonstrated significant cytotoxic effects on melanoma cells. The compound induced cell cycle arrest at the S phase and reduced melanin production, indicating potential for melanoma therapy. The selective cytotoxicity was 4.9-fold higher in cancer cells compared to normal cells, suggesting a promising avenue for targeted cancer treatments .
Antimicrobial Efficacy
In vitro studies have shown that triazole derivatives exhibit potent activity against various microbial strains. The compound's ability to disrupt microbial cell membranes has been linked to its structural features, particularly the presence of the triazole ring which enhances binding affinity to target sites .
Anti-inflammatory Properties
Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting key enzymes involved in inflammation. This suggests that this compound may also possess significant anti-inflammatory properties .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this triazole-pyrazine hybrid?
The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:
- Step 1 : Formation of the triazole core by reacting thiosemicarbazides with aldehydes/ketones under acidic or basic conditions .
- Step 2 : Introduction of the (2E)-3-phenylprop-2-en-1-ylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Ethanol or methanol is often used as the solvent, with catalytic HCl or NaOH to drive the reaction .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
Q. What preliminary assays are used to evaluate biological activity?
Initial screening often involves:
- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines.
- Antimicrobial disk diffusion tests to assess bacterial/fungal growth inhibition.
- Comparisons with structurally similar compounds (see Table 1 ) to identify activity trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Temperature control : Reflux conditions (70–80°C) improve reaction rates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate specific steps .
- Real-time monitoring : TLC or HPLC tracks reaction progress and minimizes by-products .
Q. What strategies resolve structural ambiguities in crystallography or spectroscopy?
- Single-crystal X-ray diffraction : Provides absolute configuration data, as demonstrated for analogous triazole derivatives .
- DFT calculations : Compare experimental NMR/IR data with computed spectra to validate tautomeric forms or stereochemistry .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Replace the sulfanyl group with other thioethers or test alternative aryl groups on the pyrazine ring.
- Molecular docking : Predict binding affinities to targets like kinases or enzymes (e.g., using AutoDock Vina) .
- In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .
Q. How to address contradictions in reported biological activities?
- Reproducibility checks : Validate assay protocols across multiple labs.
- Purity validation : Use HPLC (>95% purity thresholds) to rule out impurity-driven effects .
- Meta-analysis : Compare data with structurally analogous compounds (see Table 1 ) to identify outliers .
Table 1: Structurally Similar Compounds and Their Bioactivities
Methodological Notes
- Synthetic Optimization : Always characterize intermediates (e.g., via LC-MS) to avoid cumulative errors .
- Data Interpretation : Cross-reference crystallographic data with computational models to resolve stereochemical ambiguities .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
For further details, consult primary literature on triazole chemistry and pyrazine-based drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
